
4-(3-fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a useful research compound. Its molecular formula is C17H13FN2O2 and its molecular weight is 296.301. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Occurrence, Fate, and Behavior in Aquatic Environments
- Research has focused on the occurrence, fate, and behavior of parabens, including studies on their biodegradability, persistence, and the formation of by-products in aquatic environments. Such studies highlight the environmental impact of chemical compounds and their derivatives, which could be relevant to understanding the environmental behavior of related compounds (Haman et al., 2015).
Synthetic Strategies and Applications
- Investigations into the practical synthesis of compounds like 2-Fluoro-4-bromobiphenyl provide insights into synthetic methodologies that may be applicable to the synthesis of complex molecules, including potential strategies for the synthesis or modification of the compound (Qiu et al., 2009).
- The chemistry of specific pyrazoline derivatives has been explored for their potential as scaffolds in the synthesis of heterocycles, demonstrating the versatility of pyrazoline-based compounds in chemical synthesis and their application in producing a wide range of heterocyclic compounds (Gomaa & Ali, 2020).
Chemosensors and Fluorescent Applications
- Research on compounds based on 4-methyl-2,6-diformylphenol (DFP) as platforms for developing chemosensors underscores the importance of specific chemical frameworks in creating sensors for various analytes. This area of study might provide context for the potential applications of the target compound in sensor technologies or fluorescent applications (Roy, 2021).
Therapeutic Applications and Biological Effects
- The therapeutic applications and biological effects of compounds such as pyrazolines highlight the ongoing research into the pharmacological potential of heterocyclic compounds. This includes investigations into their antimicrobial, anti-inflammatory, and anticancer properties, which could offer insights into possible biological or medicinal applications of related compounds (Shaaban et al., 2012).
Eigenschaften
IUPAC Name |
4-(3-fluorobenzoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-11-15(16(21)12-6-5-7-13(18)10-12)17(22)20(19-11)14-8-3-2-4-9-14/h2-10,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDCJNRKEUJPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C(=O)C2=CC(=CC=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
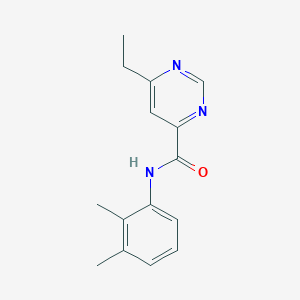
![7-hydroxy-N-(1-methoxypropan-2-yl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2723142.png)
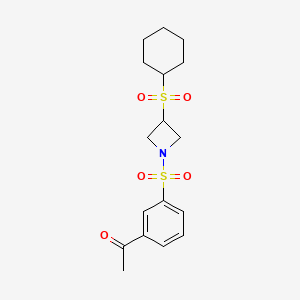

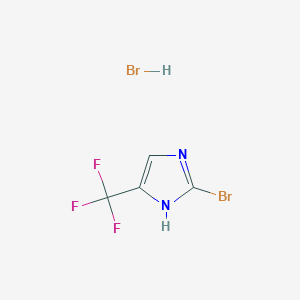
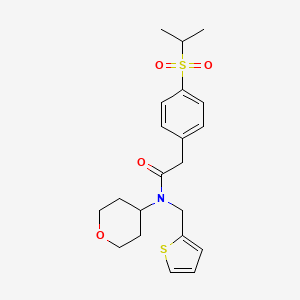
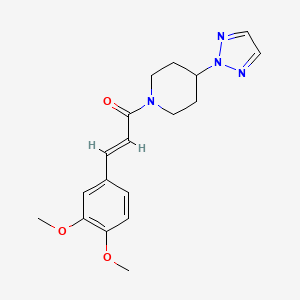
![Tert-butyl 4-{2-oxo-2-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]ethyl}piperidine-1-carboxylate](/img/structure/B2723152.png)
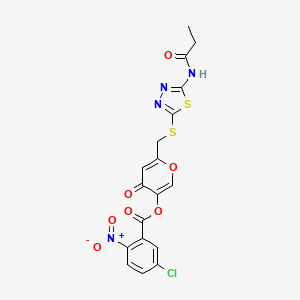
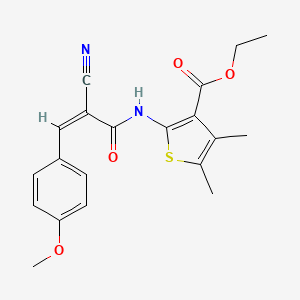
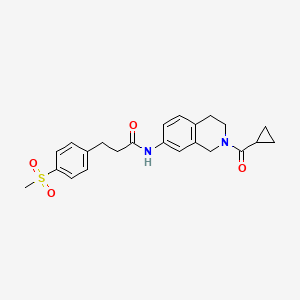
![N-{1-[2-(dimethylamino)phenyl]ethyl}-6-fluoropyridine-3-carboxamide](/img/structure/B2723160.png)

![2-Phenylbenzo[d]oxazole-6-carboxylic acid](/img/structure/B2723164.png)
